(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with the chromen-3-yl moiety: This step may involve a condensation reaction between the thiazole derivative and a chromen-3-yl aldehyde.
Introduction of the 2,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction using a 2,4-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]prop-2-enenitrile: can be compared with other thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both chromen-3-yl and thiazole moieties, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O2S/c22-15-6-5-12(17(23)9-15)7-14(10-24)20-25-18(11-28-20)16-8-13-3-1-2-4-19(13)27-21(16)26/h1-9,11H/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNXWATTXMLAI-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=C(C=C(C=C4)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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